Cantrixil, chemically known as TRX-E-002-1, is a novel third-generation benzopyran compound developed primarily for the treatment of late-stage ovarian cancer. It has shown significant promise in preclinical and early clinical trials, particularly in inducing cell death in chemoresistant ovarian cancer stem cells and enhancing the efficacy of standard chemotherapy. The compound was licensed by Oasmia Pharmaceutical AB from Kazia Therapeutics in 2021 and has progressed through Phase I clinical trials, demonstrating potential for prolonged survival in patients with advanced ovarian cancer .
Cantrixil originates from a series of benzopyran compounds, which have been engineered to improve their anticancer properties. The development of Cantrixil is part of a broader strategy that includes the design and synthesis of complex small-molecule libraries aimed at targeting cancer cells more effectively . The active enantiomer, TRX-E-002-1, is synthesized through a series of chemical reactions that yield a racemic mixture, which is then separated into its active and inactive forms .
Cantrixil is classified as an anticancer agent, specifically targeting ovarian cancer. It falls under the category of small-molecule therapeutics and is characterized as a benzopyran derivative. Its mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for combination therapies with existing chemotherapeutic agents .
The synthesis of Cantrixil involves several key steps:
These methods are designed to yield high purity and stability for clinical use, adhering to current Good Manufacturing Practices (cGMP) .
Cantrixil's molecular structure features a complex arrangement typical of third-generation benzopyrans. Key structural data include:
The structure plays a significant role in its interaction with biological targets, influencing its pharmacological properties and efficacy against cancer cells .
Cantrixil undergoes several chemical reactions during its synthesis and within biological systems:
The mechanism by which Cantrixil exerts its anticancer effects involves several processes:
Cantrixil exhibits several notable physical and chemical properties:
These properties are critical for ensuring that Cantrixil can be effectively administered and absorbed by patients undergoing treatment for ovarian cancer .
Cantrixil's primary application is in oncology, specifically for treating late-stage ovarian cancer. Its unique properties allow it to:
As research continues, further applications may emerge as understanding of its mechanisms deepens and additional clinical trials are conducted .
Epithelial ovarian cancer (EOC) represents the most lethal gynecologic malignancy, with approximately 300,000 new cases diagnosed globally each year [2] [7]. Over 70% of patients present with advanced-stage (Stage III/IV) disease due to non-specific symptoms and the absence of effective early detection methods [1] [7]. The 5-year survival rate for advanced EOC is strikingly low (26-42%), with more than 40% of Stage III/IV patients dying within the first year of diagnosis [2] [10]. High-grade serous carcinoma (HGSC) dominates EOC histotypes (70-80%), characterized by ubiquitous TP53 mutations and frequent homologous recombination repair (HRR) pathway defects [2] [7]. Despite initial sensitivity to platinum-based chemotherapy, approximately 80% of advanced-stage patients experience recurrence within 2 years, ultimately developing platinum-resistant disease [1] [7].
Table 1: Epidemiological and Survival Profile of Epithelial Ovarian Cancer
Characteristic | Value | Clinical Significance |
---|---|---|
Global Annual Incidence | ~300,000 cases | 8th most common cancer in women globally |
Advanced Stage (III/IV) at Diagnosis | >70% | Limits curative treatment options |
5-Year Survival (Advanced Disease) | 26-42% | Highlights therapeutic challenges |
Platinum Resistance Development | ~80% after initial response | Primary driver of mortality |
Most Common Histotype | High-Grade Serous Carcinoma (70-80%) | Associated with TP53/HRR defects |
Chemoresistance in ovarian cancer is driven by molecular adaptations within ovarian cancer stem cells (OCSCs), a subpopulation exhibiting self-renewal capacity, dormancy, and intrinsic drug resistance. Key mechanisms include:
Drug Transport Dysregulation: OCSCs downregulate platinum influx transporters (CTR1, OCTs) while upregulating efflux pumps (ATP7A/B, MRP2/4). This reduces intracellular platinum accumulation by 20-70% [2] [7]. Ishida et al. demonstrated that low CTR1 expression correlates with platinum resistance and shorter disease-free survival in HGSC patients [2].
Enhanced DNA Repair: OCSCs in recurrent tumors exhibit hyperactive DNA damage repair (DDR) pathways, particularly in homologous recombination-proficient tumors. BRCA reversion mutations—observed in 18% of platinum-refractory and 13% of platinum-resistant cancers—restore HRR function, enabling repair of platinum-induced DNA damage [7] [10].
CSC Niche Protection: Ascites fluid enriches chemoresistant OCSCs that survive initial platinum therapy. These cells regenerate heterogeneous tumors through stem-like properties and form protective peritoneal adhesions [1] [6]. Preclinical models show OCSCs resist standard therapies but remain vulnerable to CSC-targeted agents like Cantrixil [6].
Table 2: Key Molecular Mechanisms of Chemoresistance in Ovarian Cancer Stem Cells
Mechanism | Key Molecules | Functional Consequence |
---|---|---|
Reduced Drug Influx | CTR1, OCTs downregulated | Decreased intracellular platinum accumulation |
Enhanced Drug Efflux | ATP7A/B, MRP2/4 upregulated | Platinum sequestration/export |
DNA Repair Activation | BRCA reversion mutations | Restoration of homologous recombination |
Pro-Survival Signaling | JNK/MAPK pathway dysregulation | Evasion of apoptosis |
Microenvironment Protection | Peritoneal adhesion formation | Physical barrier against drug penetration |
Platinum-based combinations (carboplatin/paclitaxel) remain first-line standard of care but face critical limitations:
Inherent and Acquired Resistance: Approximately 20% of HGSCs exhibit primary platinum resistance, while >60% develop secondary resistance after multiple recurrences [2] [10]. Platinum-resistant recurrence (PFI <6 months) yields dismal response rates of 10-25% to subsequent therapies [1] [8].
Cumulative Toxicities: Chronic platinum exposure causes dose-limiting neurotoxicity, nephrotoxicity, and hypersensitivity reactions (15-20% incidence), often precluding retreatment [8] [10]. These toxicities necessitate therapy discontinuation in >30% of heavily pretreated patients [8].
Failure to Target OCSCs: Conventional platinum-taxane regimens selectively eliminate bulk tumor cells but spare OCSCs. This enables CSC-driven recurrence with increasingly chemoresistant disease [1] [6]. Murine models confirm residual OCSCs rapidly regenerate tumors post-chemotherapy [6].
Table 3: Limitations of Platinum-Based Chemotherapy in Recurrent Ovarian Cancer
Limitation | Clinical Impact | Consequence |
---|---|---|
Primary Platinum Resistance | Observed in 20% of HGSC | Limited initial treatment options |
Acquired Resistance | >60% after multiple recurrences | Shorter progression-free intervals |
Hypersensitivity Reactions | 15-20% incidence | Treatment discontinuation in eligible patients |
Neurotoxicity/Nephrotoxicity | Cumulative dose-dependent | Reduced retreatment capacity |
Ineffective Against OCSCs | Persistence of stem cells post-therapy | Inevitable disease recurrence |
Cantrixil: Chemistry and Therapeutic RationaleCantrixil (TRX-E-002-1) is a third-generation super-benzopyran (SBP) compound specifically designed to overcome OCSC-mediated chemoresistance. Its cyclodextrin-based formulation enables intraperitoneal (IP) delivery, achieving high local concentrations in the peritoneal cavity—the primary site of ovarian cancer metastasis [1] [6]. Unlike first-generation benzopyrans (e.g., phenoxodiol), Cantrixil exhibits 1-2 log-fold increased potency against OCSCs due to structural optimizations enhancing target binding [1] [4].
Preclinical Evidence for OCSC TargetingCantrixil’s mechanism exploits dual pro-apoptotic pathways in OCSCs:
In Yale’s stringent in vivo models:
Clinical Translation and Anti-Tumor ActivityThe Phase I NCT02903771 trial evaluated IP Cantrixil in 25 patients with recurrent platinum-resistant ovarian cancer (68% platinum-resistant, 12% platinum-refractory) [1] [4]:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7